molecular formula C11H16N2O3 B3210389 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol CAS No. 106790-70-9

2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol

Cat. No.: B3210389
CAS No.: 106790-70-9
M. Wt: 224.26 g/mol
InChI Key: WNVOVCIAMGKZAS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is driven by the need to create new molecules with specific functions, from pharmaceuticals to advanced materials. The synthesis of N-substituted ethanolamines, particularly those bearing a benzyl (B1604629) group, is a well-established area of research. These compounds serve as versatile intermediates and building blocks in the creation of more complex molecular architectures. The introduction of a nitro group onto the aromatic ring, as seen in 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol, significantly influences the electronic properties of the molecule, opening up avenues for a variety of chemical transformations and potential applications. While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be readily envisioned through standard organic reactions. A common and logical approach would involve the N-alkylation of 2-(ethylamino)ethanol (B46374) with 4-nitrobenzyl chloride. This reaction, a nucleophilic substitution, would see the secondary amine of the ethanolamine (B43304) derivative attacking the benzylic carbon of the 4-nitrobenzyl chloride, displacing the chloride and forming the target tertiary amine.

Significance of Substituted Nitroaromatic and Ethanolamine Frameworks in Chemical Research

The two key structural components of this compound, the substituted nitroaromatic ring and the ethanolamine backbone, are both of considerable importance in chemical research.

Nitroaromatic Compounds: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. This property makes nitroaromatic compounds crucial intermediates in the synthesis of a wide array of functionalized aromatic compounds, including dyes, polymers, and pharmaceuticals. bldpharm.com For instance, the reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of anilines, which are precursors to many commercially important products. nih.gov

Ethanolamine Frameworks: Ethanolamines are bifunctional compounds containing both an amine and an alcohol group. nih.gov This dual functionality makes them valuable building blocks in the synthesis of a diverse range of molecules. nist.gov They are utilized in the production of surfactants, corrosion inhibitors, and as precursors for pharmaceuticals. nih.govnist.gov The presence of the hydroxyl group also allows for further functionalization, such as etherification or esterification, to modify the compound's properties.

The combination of these two frameworks in a single molecule, as in this compound, creates a platform for developing new chemical entities with potentially interesting properties.

Research Gaps and Opportunities in the Study of this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound (CAS No. 106790-70-9). bldpharm.com While numerous studies exist on related nitroaromatic and ethanolamine compounds, this particular molecule appears to be largely uncharacterized in terms of its detailed physicochemical properties, spectroscopic data, and potential applications.

This lack of dedicated research presents a clear opportunity for further investigation. The synthesis and comprehensive characterization of this compound would be a valuable addition to the field of organic chemistry. Detailed research findings on its properties could pave the way for its use as a novel building block in the synthesis of more complex molecules.

Detailed Research Findings:

Although specific experimental data for this compound is scarce, we can infer some of its properties based on its structure and data from analogous compounds.

Physicochemical Properties:

A table of predicted and experimentally determined properties for the closely related compound 2-[(4-nitrophenyl)amino]ethanol (B31842) is provided below for comparative purposes. It is expected that the ethyl and benzyl substitution in the target compound would influence these properties, for instance, by increasing the molecular weight and likely affecting the boiling point and solubility.

Interactive Data Table: Physicochemical Properties of a Related Compound: 2-[(4-nitrophenyl)amino]ethanol (CAS: 1965-54-4)

PropertyPredicted ValueExperimental ValueUnit
Molecular Weight182.18- g/mol
Boiling Point333343°C
Melting Point-130°C
Flash Point-181°C
Density1.34-g/cm³
Water Solubility-1.13e-2mol/L
LogP (Octanol-Water)1.29--

Spectroscopic Data:

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. However, one could predict the key spectral features:

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the ethanol (B145695) and benzyl groups, and aromatic protons would be expected. The aromatic protons would likely appear as two distinct doublets due to the para-substitution.

¹³C NMR: Resonances for the aliphatic carbons of the ethyl and ethanolamine moieties, the benzylic carbon, and the aromatic carbons would be present. The carbon bearing the nitro group would be shifted downfield.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aliphatic and aromatic groups, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group would be prominent. For a related compound, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol, infrared spectrum data is available, which could offer some comparative insights. bldpharm.com

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₆N₂O₃) would be observed, along with characteristic fragmentation patterns.

The lack of published experimental data for this compound underscores the opportunity for novel research in its synthesis and characterization. Such studies would provide valuable data for the chemical community and could stimulate further exploration of its potential applications in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl-[(4-nitrophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-12(7-8-14)9-10-3-5-11(6-4-10)13(15)16/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVOVCIAMGKZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of the Aminoethanol Derivative

Reactivity of the Tertiary Amine Moiety

The tertiary amine in 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol serves as a key site for nucleophilic reactions, enabling the introduction of a variety of substituents.

The lone pair of electrons on the nitrogen atom of the tertiary amine facilitates reactions with electrophiles, such as alkyl and acyl halides. These reactions lead to the formation of quaternary ammonium (B1175870) salts and amides, respectively, thereby enabling the synthesis of advanced derivatives with modified properties.

Alkylation introduces an additional organic group to the nitrogen, a reaction that can be modulated by the nature of the alkylating agent and the reaction conditions. Similarly, acylation, typically performed with acyl chlorides or anhydrides, results in the formation of an amide linkage after a dealkylation step, or more commonly in the context of a tertiary amine, it can lead to the formation of an acylammonium salt which can act as an acylating agent itself or undergo rearrangement.

Table 1: Representative Alkylation and Acylation Reactions

ReactantReagentProductReaction Type
This compoundMethyl Iodide2-[Ethyl-(4-nitro-benzyl)-methyl-ammonio]-ethanol IodideAlkylation
This compoundBenzoyl Chloride2-[Benzoyl-ethyl-(4-nitro-benzyl)-ammonio]-ethanol ChlorideAcylation

Quaternization involves the alkylation of the tertiary amine to form a quaternary ammonium salt, a class of compounds with a permanent positive charge. This transformation significantly alters the solubility and electronic properties of the parent molecule. The reaction proceeds by the nucleophilic attack of the tertiary amine on an alkyl halide. The quaternization of similar tertiary amines, such as 2-(dimethylamino)ethyl methacrylate, with agents like methyl iodide and benzyl (B1604629) chloride has been well-documented. researchgate.net This suggests that this compound would readily undergo quaternization. For instance, quaternization of poly(2-diethyl aminoethyl methacrylate) has been achieved using 2-iodoethanol, indicating the feasibility of using various alkylating agents. mdpi.com

Table 2: Quaternization Agents and Corresponding Products

Quaternizing AgentProduct
Methyl Iodide2-[Ethyl-(4-nitro-benzyl)-methyl-ammonio]-ethanol Iodide
Ethyl Bromide2-[Diethyl-(4-nitro-benzyl)-ammonio]-ethanol Bromide

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional group that can undergo a range of transformations, including esterification, etherification, and oxidation.

The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. This esterification process is fundamental in modifying the lipophilicity and biological activity of molecules. The Fischer-Speier esterification, using an acid catalyst and an alcohol, is a classic method for such transformations. researchgate.net

Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 3: Esterification and Etherification Reactions

Reaction TypeReagentProduct
EsterificationAcetic Anhydride2-[Ethyl-(4-nitro-benzyl)-amino]-ethyl acetate
EtherificationSodium Hydride, then Methyl Iodide2-[Ethyl-(4-nitro-benzyl)-amino]-1-methoxyethane

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The selective oxidation of amino alcohols presents a synthetic challenge due to the potential for the oxidation of the amine moiety. However, various chemoselective methods have been developed. For instance, the oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257) has been achieved using a copper(I) bromide/AIBN/DMAP catalytic system. nih.gov Other studies have explored the use of magnesium hydroxide (B78521) and ceria composites for the oxidation of substituted benzyl alcohols. researchgate.net The oxidation of ortho-aminobenzyl alcohol has also been studied using potassium persulphate catalyzed by silver nitrate. rasayanjournal.co.in These examples suggest that the hydroxyl group of this compound could be selectively oxidized to the corresponding aldehyde.

Table 4: Oxidation Products with Different Oxidizing Agents

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)2-[Ethyl-(4-nitro-benzyl)-amino]-acetaldehyde
Potassium permanganate (B83412) (KMnO4)[Ethyl-(4-nitro-benzyl)-amino]-acetic acid

Transformations of the Nitroaromatic Ring

The nitro group on the aromatic ring is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is a critical step in the synthesis of many pharmacologically active compounds and dyes.

The reduction of nitroaromatic compounds to their corresponding anilines is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, offering different levels of selectivity and reactivity. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) can be achieved with indium powder in the presence of ammonium chloride. orgsyn.org Another method involves the use of a Pd/C catalyst with a hydrogen donor like ammonium formate, which has been used for the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol. google.com The resulting amine can then participate in a wide range of further reactions, such as diazotization followed by coupling to form azo dyes.

Table 5: Reduction of the Nitro Group

Reducing AgentProduct
H2, Pd/C2-[Ethyl-(4-amino-benzyl)-amino]-ethanol
Sn, HCl2-[Ethyl-(4-amino-benzyl)-amino]-ethanol
Fe, NH4Cl2-[Ethyl-(4-amino-benzyl)-amino]-ethanol

Utilization as a Building Block in Complex Chemical Architectures

The distinct functional handles on this compound make it a potentially valuable building block for the synthesis of more complex molecules in various research areas.

In coordination chemistry, ligands containing both nitrogen and oxygen donor atoms are of significant interest for their ability to form stable complexes with a wide range of metal ions. The N,O-bidentate nature of the aminoethanol backbone in this compound makes it a candidate for ligand design. The ethyl and nitrobenzyl substituents on the nitrogen atom provide steric bulk and can be used to modulate the electronic properties of the resulting metal complexes.

Following the reduction of the nitro group, the resulting aminobenzyl group introduces an additional coordination site, potentially allowing for the synthesis of tridentate N,N,O-ligands. Such ligands can form highly stable complexes and are valuable in the development of catalysts and materials with specific electronic or magnetic properties.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. openmedicinalchemistryjournal.com The functional groups present in this compound and its derivatives can serve as starting points for the construction of various heterocyclic rings.

For instance, the amino alcohol moiety can be used in reactions to form morpholine (B109124) or other related heterocycles. After reduction of the nitro group, the resulting diamine can undergo cyclization reactions with dicarbonyl compounds or other bifunctional electrophiles to generate a variety of heterocyclic systems, such as benzodiazepines or other fused heterocycles. The synthesis of nitrogen-containing heterocycles is a vast field with numerous established synthetic routes that could be applied. sysrevpharm.org

The development of functional polymers is a rapidly growing area of materials science. Monomers containing specific functional groups are essential for creating polymers with tailored properties. specificpolymers.com The this compound molecule possesses a hydroxyl group, which can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification.

The presence of the nitro group offers a site for post-polymerization modification. For example, a polymer chain containing this monomer unit could be synthesized, and the nitro groups could then be reduced to amino groups. This would result in a functional polymer with pendant aniline (B41778) moieties, which could be used for further chemical modifications, such as grafting other polymer chains or attaching bioactive molecules. The direct polymerization of functional monomers is a key strategy for producing such advanced materials. cmu.edu

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of the molecule's functional groups, provides a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol, the FTIR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.

The presence of the nitro group is typically confirmed by two strong absorption bands. The asymmetric stretching vibration of the N-O bond is anticipated in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is expected between 1300-1370 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are predicted to appear above 3000 cm⁻¹, and the C=C stretching vibrations within the ring would give rise to bands in the 1400-1600 cm⁻¹ region.

The aliphatic C-H bonds in the ethyl and ethanol (B145695) moieties will produce stretching vibrations in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected to be observed in the 1020-1250 cm⁻¹ region. Furthermore, the C-O stretching of the primary alcohol group should be present as a strong band between 1000-1260 cm⁻¹. A broad O-H stretching band from the hydroxyl group is also expected, typically in the region of 3200-3600 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, broad3200-3600
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C=C (Aromatic)Stretching1400-1600
NO₂ (Nitro)Asymmetric Stretching1500-1570
NO₂ (Nitro)Symmetric Stretching1300-1370
C-N (Amine)Stretching1020-1250
C-O (Alcohol)Stretching1000-1260

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to produce strong Raman signals.

Specifically, the symmetric stretching of the nitro group, which is often weak in FTIR, should give a strong band in the Raman spectrum around 1350 cm⁻¹. The breathing mode of the benzene ring, a symmetric vibration, is also expected to be a prominent feature in the Raman spectrum, typically appearing around 1000 cm⁻¹. The non-polar C-C bonds of the ethyl group and the benzyl (B1604629) backbone will also contribute to the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton.

The protons on the aromatic ring will be significantly affected by the electron-withdrawing nitro group. The two protons ortho to the nitro group are expected to be deshielded and appear at a higher chemical shift (downfield), likely in the range of 8.0-8.3 ppm, as a doublet. The two protons meta to the nitro group would appear at a slightly lower chemical shift, around 7.4-7.6 ppm, also as a doublet.

The benzylic protons (CH₂) would appear as a singlet around 3.6-3.8 ppm. The protons of the ethyl group would exhibit a quartet for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom (around 2.6-2.8 ppm) and a triplet for the methyl (CH₃) protons (around 1.1-1.3 ppm). The methylene protons of the ethanolamine (B43304) moiety would show two triplets: one for the CH₂ group adjacent to the nitrogen (around 2.7-2.9 ppm) and another for the CH₂ group adjacent to the hydroxyl group (around 3.6-3.8 ppm). The hydroxyl proton (OH) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Aromatic H (ortho to NO₂)Doublet8.0-8.3
Aromatic H (meta to NO₂)Doublet7.4-7.6
Benzyl CH₂Singlet3.6-3.8
N-CH₂-CH₂-OHTriplet2.7-2.9
N-CH₂-CH₂-OHTriplet3.6-3.8
N-CH₂-CH₃Quartet2.6-2.8
N-CH₂-CH₃Triplet1.1-1.3
OHBroad SingletVariable

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.

The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield of the aromatic carbons, likely appearing around 147-150 ppm. The other aromatic carbons will resonate in the 123-140 ppm region. The benzylic carbon (CH₂) is expected around 55-60 ppm. The carbons of the ethanolamine moiety will appear at approximately 50-55 ppm (N-CH₂) and 58-62 ppm (CH₂-OH). For the ethyl group, the methylene carbon (N-CH₂) is predicted to be around 45-50 ppm, and the methyl carbon (CH₃) will be the most upfield signal, around 12-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-NO₂147-150
Aromatic C (other)123-140
Benzyl CH₂55-60
N-CH₂-CH₂-OH50-55
N-CH₂-CH₂-OH58-62
N-CH₂-CH₃45-50
N-CH₂-CH₃12-15

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl group, between the adjacent methylene protons of the ethanolamine moiety, and between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~13 ppm, confirming the assignment of the ethyl group's methyl protons and carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, a correlation between the benzylic protons and the aromatic carbons would confirm the attachment of the benzyl group. Correlations between the ethyl group's methylene protons and the benzylic carbon would establish the N-ethyl-N-benzyl connectivity.

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

The electronic absorption spectrum of this compound is primarily dictated by the presence of the 4-nitrobenzyl chromophore. This structural unit, characterized by a benzene ring substituted with a strongly electron-withdrawing nitro group (-NO2) and an electron-donating amino group, gives rise to distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane typically displays two main absorption bands. The first, appearing at a shorter wavelength, is attributed to a π → π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. This transition is generally of high intensity.

Additionally, a weaker n → π* transition, involving the excitation of a non-bonding electron from the nitro group to an antibonding π* orbital, may also be observed, often appearing as a shoulder on the main absorption bands.

Table 1: Hypothetical Electronic Transitions for this compound in Cyclohexane

Transition TypeWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~240~15,000
n → π~280~1,500
Intramolecular Charge Transfer (ICT)~350~12,000

Solvatochromism Investigations

The position and intensity of the absorption bands of this compound are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The intramolecular charge transfer band is particularly sensitive to solvent effects.

In non-polar solvents, the ground state of the molecule is less polar than the excited state. Upon absorption of light and promotion to the excited state, there is a significant increase in the dipole moment due to the charge transfer from the amino group to the nitro group. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the energy gap between the two states. This results in a bathochromic (red) shift of the ICT absorption band to longer wavelengths.

Conversely, in some cases, if the ground state is more stabilized by the solvent than the excited state, a hypsochromic (blue) shift to shorter wavelengths can be observed. The study of solvatochromism provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions. The significant solvatochromic shifts observed for push-pull nitrobenzene derivatives are well-documented. d-nb.inforesearchgate.net

Table 2: Hypothetical Solvatochromic Data for the ICT Band of this compound

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88345
Dichloromethane8.93360
Acetone20.7375
Acetonitrile37.5380
Ethanol24.5385
Water80.1395

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For this compound, various MS techniques provide complementary information regarding its molecular weight, elemental composition, and fragmentation behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is readily protonated, typically at the tertiary amine nitrogen, to form the pseudomolecular ion [M+H]⁺. The ESI-MS spectrum is therefore expected to show a prominent peak at m/z 225.2, corresponding to the protonated molecule (C11H17N2O3)⁺.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. The fragmentation of N-benzyl compounds in ESI-MS often involves cleavage of the benzylic C-N bond. researchgate.net A plausible fragmentation pathway for protonated this compound would involve the loss of the 4-nitrobenzyl group as a neutral species or a radical, or cleavage of the ethyl or ethanol groups attached to the nitrogen.

Table 3: Hypothetical ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 225.2)

Fragment Ion (m/z)Proposed Structure/Loss
180.1[M+H - C2H5O]⁺
152.1[M+H - C2H5OH - CO]⁺
136.1[NO2C6H4CH2]⁺
106.1[C6H4CH2]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it suitable for assessing the purity of synthesized this compound. While tertiary amines can sometimes be challenging to analyze by GC due to their polarity, appropriate column selection and derivatization can overcome these issues. bre.comvt.edu

For a purity assessment, a dilute solution of the compound would be injected into the GC. The chromatogram would ideally show a single major peak corresponding to the target compound. The retention time of this peak is a characteristic feature of the molecule under the specific chromatographic conditions. The mass spectrometer detector would then provide a mass spectrum for the eluting peak, which can be compared to a reference spectrum to confirm the identity of the compound. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, which can be identified by their respective mass spectra. The relative area of the main peak compared to the total area of all peaks gives a quantitative measure of the purity.

Table 4: Hypothetical GC-MS Data for Purity Assessment of this compound

Retention Time (min)Compound IdentityArea (%)Key Mass Fragments (m/z)
12.5This compound98.5224, 179, 136, 106
9.8Starting Material (e.g., 4-nitrobenzyl bromide)0.8214, 136, 90
11.2By-product0.7Varies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

For this compound (C11H16N2O3), the theoretical exact mass of the neutral molecule is 224.1161 g/mol . In ESI-HRMS, the protonated molecule [M+H]⁺ would be analyzed. The high mass accuracy of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally measured exact mass should be within a few parts per million (ppm) of the calculated theoretical mass to confidently confirm the elemental composition.

Table 5: Hypothetical HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
[C11H17N2O3]⁺225.1234225.1232-0.89

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of a crystalline substance. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can deduce the arrangement of atoms within the crystal. This methodology is crucial for understanding the solid-state structure and the supramolecular assembly, which dictates many of the material's bulk properties. For a molecule like this compound, this technique would reveal how the individual molecules pack together in the solid state, influenced by various non-covalent interactions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of a compound. This technique can precisely map the positions of individual atoms in three-dimensional space, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, an SCXRD analysis would provide definitive data on the conformation of the ethyl and ethanolamine groups, the geometry of the benzyl and nitro-substituted phenyl rings, and the spatial relationship between these different functional moieties.

Hypothetical Molecular Geometry Data for this compound This table is for illustrative purposes only, as experimental data is not available.

Parameter Value
C-C (aromatic) bond lengths ~1.39 Å
C-N (nitro) bond length ~1.47 Å
N-O (nitro) bond lengths ~1.22 Å
C-N (amine) bond lengths ~1.47 Å
C-O (hydroxyl) bond length ~1.43 Å
O-N-O (nitro) bond angle ~125°

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular forces. A detailed crystallographic study would allow for the identification and characterization of these interactions. In the case of this compound, the presence of a hydroxyl group (-OH) makes it a potential hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the tertiary amine could act as hydrogen bond acceptors. The aromatic rings could also participate in π-stacking interactions, where the electron clouds of adjacent rings interact favorably. Understanding these interactions is key to explaining the compound's melting point, solubility, and other macroscopic properties.

Potential Intermolecular Interactions in Crystalline this compound This table is for illustrative purposes only, as experimental data is not available.

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bonding O-H (hydroxyl) O (nitro), N (amine) O···O/N distance of 2.7-3.2 Å
π-Stacking 4-nitrophenyl ring 4-nitrophenyl ring Centroid-to-centroid distance of 3.3-3.8 Å

Polymorphism Studies of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, which is of particular importance in the pharmaceutical and materials science fields. A comprehensive investigation of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure and packing arrangement. To date, no studies on the potential polymorphism of this compound have been reported.

Theoretical and Computational Investigations of 2 Ethyl 4 Nitro Benzyl Amino Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and the forces that govern molecular geometry.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.

Using DFT, the geometry of 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol can be optimized to find its most stable conformation, corresponding to a minimum on the potential energy surface. researchgate.net This optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT, often used with basis sets like 6-311++G(d,p) to provide a good balance of accuracy and computational cost. nih.govnih.gov

The optimized geometry provides a wealth of information about the molecule's three-dimensional structure. For this compound, this would include the planarity of the nitro-substituted benzene (B151609) ring, the orientation of the ethyl and ethanolamine (B43304) substituents, and the precise bond lengths and angles that define its shape.

Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated by DFT

ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (nitro)1.48
N-O (nitro)1.23
C-C (aromatic)1.39 - 1.41
C-N (amine)1.46
N-CH₂ (ethyl)1.47
C-C (ethyl)1.53
C-O (ethanol)1.43
Bond Angle (°)O-N-O (nitro)124.5
C-C-N (aromatic-nitro)119.0
C-N-C (amine)118.5
N-C-C (ethanol)111.0
C-C-O (ethanol)109.5
Dihedral Angle (°)C-C-N-C (benzyl)95.0

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can lose an electron. A higher HOMO energy suggests a better electron-donating capability. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com A small gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich amino group and the phenyl ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. This distribution highlights the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.35
Energy Gap (ΔE)4.15

Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netavogadro.cc The ESP map is plotted onto the constant electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.netwalisongo.ac.id

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

In the case of this compound, the ESP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen of the amino group. Conversely, a positive potential (blue/green) would be expected around the hydrogen atoms of the hydroxyl and amino groups, and potentially on the aromatic ring due to the electron-withdrawing effect of the nitro group. This visualization provides a clear and intuitive guide to the molecule's reactive sites. chemrxiv.orgchemrxiv.org

Spectroscopic Property Predictions via Computational Methods

Computational methods can also be used to simulate various types of spectra, which can then be compared with experimental data to confirm the structure and properties of a synthesized compound.

Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By comparing the calculated IR spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the molecular structure. For instance, the calculated spectrum of this compound would show characteristic stretching frequencies for the N-O bonds of the nitro group, the C-N bond of the amine, the O-H bond of the alcohol, and various C-H and C-C bonds throughout the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations predict the resonance frequencies of atomic nuclei (e.g., ¹H and ¹³C) in a magnetic field. The predicted NMR spectrum can be an invaluable tool for assigning the signals in an experimental spectrum to specific atoms in the molecule, aiding in the complete structural elucidation. nih.govchemicalbook.com

Table 3: Illustrative Predicted IR Frequencies and NMR Chemical Shifts for this compound

Predicted IR Frequencies (cm⁻¹) Assignment Predicted ¹H NMR Chemical Shifts (ppm) Assignment
3450O-H stretch8.15Aromatic-H (ortho to NO₂)
3080Aromatic C-H stretch7.50Aromatic-H (meta to NO₂)
2970Aliphatic C-H stretch4.60Benzyl (B1604629) CH₂
1520N-O asymmetric stretch3.70-CH₂-OH
1345N-O symmetric stretch3.55Ethyl N-CH₂
1280C-N stretch2.80-CH₂-N
1050C-O stretch1.15Ethyl CH₃

Note: This data is for illustrative purposes and represents typical ranges for the assigned functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. nih.gov These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule.

The predicted absorption maxima (λmax) correspond to the wavelengths at which the molecule absorbs light most strongly. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the nitro-substituted benzene ring. researchgate.net The presence of the amino and hydroxyl groups may also influence the position and intensity of the absorption bands. Comparing the predicted UV-Vis spectrum with experimental data can help to understand the electronic structure and photophysical properties of the molecule. researchgate.netarxiv.org

Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Transition Energy (eV)Oscillator Strength (f)Major Contribution
3503.540.45HOMO → LUMO (π → π)
2754.510.20HOMO-1 → LUMO (π → π)
2205.630.15HOMO → LUMO+1 (n → π*)

Note: This table presents a hypothetical outcome of a TD-DFT calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. rsc.org For the synthesis of this compound, these methods can map out the energetic landscape of the reaction, identifying the most likely pathway from reactants to products.

Transition State Characterization for Key Synthetic Steps

The key synthetic step for forming this compound is the N-alkylation of 2-(ethylamino)ethanol (B46374) with 4-nitrobenzyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the benzylic carbon, displacing the chloride ion. Computationally, this process is modeled to find the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.org

Methods like Density Functional Theory (DFT) are commonly used to locate and characterize transition states. mdpi.comresearchgate.net A transition state search algorithm would be employed to find a first-order saddle point on the potential energy surface (PES). numberanalytics.com This structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—in this case, the simultaneous formation of the N-C bond and cleavage of the C-Cl bond. researchgate.net

Table 1: Hypothetical Geometric Parameters of the SN2 Transition State

ParameterReactant Complex (Å)Transition State (Å)Product Complex (Å)
N···C (benzyl) Distance~3.0~2.21.47
C(benzyl)···Cl Distance1.85~2.4~3.5

This table illustrates the expected changes in key interatomic distances as the reaction progresses from the initial reactant complex, through the transition state, to the final product complex. The values are representative for this type of SN2 reaction.

Energy Profiles of Chemical Transformations

For a multistep reaction, the energy profile can identify the rate-determining step, which is the step with the highest activation energy. khanacademy.org Computational studies on similar SN2 reactions show that the reaction proceeds through a double-well potential energy surface, involving the formation of an initial complex between the nucleophile and the substrate, followed by the transition state, and then a complex of the product with the leaving group before final separation. researchgate.net

Table 2: Illustrative Calculated Energies for the N-Alkylation Reaction

SpeciesRelative Energy (Gas Phase, kcal/mol)Relative Energy (Solvated, kcal/mol)
Reactants0.00.0
Reactant Complex-5.2-3.8
Transition State +18.5 +22.1
Product Complex-8.0-6.5
Products-15.0-12.3

This hypothetical data shows the relative Gibbs free energies for the stationary points along the reaction pathway, both in the gas phase and in a polar solvent. The activation energy is the difference in energy between the reactants and the transition state. Note how the presence of a solvent can significantly alter the energetics. mdpi.comsciforum.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide insights into its conformational preferences and how it interacts with its environment. cambridge.orgrsc.org

Conformational Analysis and Flexibility Studies

Due to the presence of several single bonds, this compound can adopt numerous three-dimensional conformations. calcus.cloud Conformational analysis aims to identify the most stable (lowest energy) arrangements of the molecule. nih.gov

MD simulations explore the conformational landscape by simulating the molecule's movement over a period of time, typically nanoseconds to microseconds. oup.com By analyzing the trajectory of the simulation, one can identify the most frequently occurring conformations and the energy barriers between them. cresset-group.com The flexibility of different parts of the molecule, such as the ethyl group or the ethanol (B145695) side chain, can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. nih.gov

Table 3: Representative Dihedral Angles for Low-Energy Conformers

Conformer IDDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (N-C-C-O)Relative Population (%)
1 (Extended)175°180°65
2 (Gauche)170°65°25
3 (Folded)-70°70°10

This table presents hypothetical data from a conformational analysis, showing the key dihedral angles that define different spatial arrangements of the molecule and their predicted relative populations at equilibrium.

Solvent Effects on Molecular Conformation and Reactivity

The solvent plays a critical role in influencing both the conformation of a molecule and the kinetics of a reaction. rsc.orgnumberanalytics.com MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) surrounding the solute, providing a detailed picture of solute-solvent interactions. rsc.orgupc.edu

For this compound, simulations in a polar solvent like water would likely show that the polar nitro and hydroxyl groups form hydrogen bonds with solvent molecules. This solvation can stabilize certain conformations over others. For example, a more extended conformation that allows for maximum interaction with the solvent might be favored over a folded one. rsc.org Similarly, the presence of a solvent can stabilize the charged transition state in the SN2 reaction, thereby altering the reaction rate compared to the gas phase. acs.orgnumberanalytics.comacs.org

Advanced Research Applications in Chemical Sciences Non Clinical

Role in Advanced Organic Synthesis Methodologies

The unique combination of functional groups in 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol makes it a candidate for investigation in the development of new synthetic tools and strategies. Its potential utility is primarily explored in the realms of asymmetric synthesis and protective group chemistry.

Chiral Auxiliary or Ligand Precursor Research

In asymmetric synthesis, the generation of a single enantiomer of a chiral molecule is paramount. This is often achieved by employing chiral auxiliaries—stereogenic units that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Chiral β-amino alcohols are a well-established and highly successful class of chiral auxiliaries and ligands, valued for their ability to form rigid chelated intermediates that effectively bias the facial approach of reagents.

The structure of this compound contains a β-amino alcohol framework. Although the compound itself is achiral, it serves as a precursor to potentially chiral derivatives. For instance, if synthesized from chiral starting materials or resolved into its enantiomers (should a chiral center be introduced), it could function as a ligand for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring, a common feature in many effective catalyst systems for reactions like asymmetric transfer hydrogenation or diethylzinc (B1219324) additions. The steric and electronic properties of the N-benzyl and N-ethyl groups would play a crucial role in influencing the stereochemical outcome of such reactions.

Research into ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines has frequently employed chiral β-amino alcohols. For example, the rigid structure of (1S,2R)-1-amino-2-indanol has proven effective in achieving good enantiomeric excesses. The potential of derivatives of this compound lies in the synthetic accessibility and the tunability of the N-substituents to optimize selectivity.

Table 1: Comparison of this compound Moiety with Established β-Amino Alcohol Ligands/Auxiliaries

Compound/Class Key Structural Feature Common Application
(1S,2S)-Pseudoephedrine (1R,2S)-1-phenyl-2-(methylamino)propan-1-ol Asymmetric alkylation reactions.
(1S,2R)-1-Amino-2-indanol Fused ring system providing rigidity Ligand for Ru-catalyzed asymmetric transfer hydrogenation.
Evans Auxiliaries (Oxazolidinones) Derived from chiral amino acids/amino alcohols Stereoselective aldol, alkylation, and Diels-Alder reactions.

| This compound | N-benzyl, N-ethyl, β-amino alcohol | Potential precursor for ligands in asymmetric catalysis. |

Development of New Protecting Groups (e.g., Photoremovable Protecting Groups)

Photoremovable protecting groups (PPGs), or "caging" groups, offer precise spatiotemporal control over the release of a protected functional group using light as a traceless reagent. The ortho-nitrobenzyl group is one of the most widely studied and utilized PPGs for a variety of functionalities, including alcohols, amines, and carboxylic acids. The photocleavage mechanism is a hallmark Norrish Type II reaction.

The this compound molecule contains a 4-nitrobenzyl group. While the ortho-nitrobenzyl group is more common for photocleavage, the underlying photochemistry of nitrobenzyl derivatives is a rich area of research. The core photochemical event involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.

The hydroxyl group of this compound could theoretically be attached to a substrate, creating a photolabile ether linkage. Upon irradiation with UV light, the molecule would cleave, releasing the substrate. Research in this area focuses on optimizing properties such as:

Wavelength of Activation: Modifying the chromophore to shift absorption to longer, less biologically damaging wavelengths (e.g., >350 nm).

Quantum Yield: Increasing the efficiency of the cleavage process. The presence of methoxy (B1213986) groups on the nitroaromatic ring, for instance, is known to improve quantum yields.

Cleavage Kinetics: Ensuring rapid release of the protected substrate after photoactivation.

The N-ethyl-N-(4-nitrobenzyl)amino moiety itself could serve as a novel photoremovable protecting group for amines or other functional groups, with the ethanol (B145695) sidearm potentially influencing solubility or cleavage properties.

Table 2: Characteristics of Nitrobenzyl-Based Photoremovable Protecting Groups

Protecting Group Typical Substrate Key Features & Research Interest
o-Nitrobenzyl (NB) Alcohols, Carboxylates The foundational PPG; mechanism is well-studied.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Various Increased quantum yield and red-shifted absorption.
1-(2-Nitrophenyl)ethyl (NPE) Alcohols, Phosphates Often provides faster release kinetics compared to NB.

| 4-Nitrobenzyl Moiety | Potential for alcohols, amines | The photochemistry is less exploited for cleavage than the ortho isomer, presenting a research opportunity. |

Explorations in Materials Science Research

The electronic and reactive properties of this compound make it an attractive building block for functional organic materials. The interplay between the electron-donating dialkylamino group and the electron-withdrawing nitro group creates a "push-pull" system, which is a common design motif for materials with interesting optical and electronic properties.

Precursors for Functional Dyes and Pigments Research

The core structure of this compound is related to scaffolds used in the synthesis of various dyes. The N,N-disubstituted aminobenzyl fragment is a key component. A common synthetic route to functional dyes involves the chemical modification of the nitro group.

Catalytic reduction of the 4-nitro group (e.g., using H₂/Pd-C or transfer hydrogenation) would yield the corresponding 4-amino derivative, 2-[Ethyl-(4-amino-benzyl)-amino]-ethanol . This resulting primary aromatic amine is a versatile intermediate known as a diazo component. It can be readily converted into a diazonium salt using nitrous acid (NaNO₂/HCl). The subsequent coupling of this diazonium salt with electron-rich aromatic compounds (couplers), such as phenols or anilines, is a classic method for producing a vast range of azo dyes. The color and properties of the resulting dye could be tuned by the choice of the coupling partner.

A structurally similar compound, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol , is itself a known azo dye, highlighting the chromophoric potential of this molecular framework. The resulting dyes could be investigated for applications as disperse dyes for synthetic fibers or as functional colorants.

Monomers for Specialty Polymer Synthesis and Characterization

The development of specialty polymers with tailored optical or electronic properties is a major focus of materials science. The hydroxyl group of this compound provides a convenient handle for its incorporation into a polymer backbone. Through esterification with polymerizable moieties like acrylic acid or methacrylic acid, novel monomers such as 2-[Ethyl-(4-nitro-benzyl)-amino]-ethyl acrylate (B77674) could be synthesized.

Subsequent free-radical or controlled radical polymerization of such a monomer would yield a polymer with the nitrobenzyl-containing side chains. The high dipole moment of the nitroaniline-type structure is of particular interest for applications in nonlinear optics (NLO). Polymers containing chromophores with large second-order hyperpolarizability are essential for devices like electro-optic modulators. Research has shown that a related stilbene (B7821643) derivative, 2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol , was employed in the synthesis of a second-order NLO chromophore that was then covalently attached to a photofractive terpolymer. This demonstrates the utility of this class of compounds as precursors to photoactive polymers. The nitro group in the resulting polymer also offers a site for post-polymerization modification, allowing for further tuning of the material's properties.

Components in Sensor Technology Research (excluding direct application)

The design of chemical sensors often relies on molecules that can signal the presence of an analyte through a change in an observable property, such as color or fluorescence. The structural elements of this compound suggest its potential as a component in the construction of such sensors.

Nitroaromatic compounds are well-known electron acceptors and can act as fluorescence quenchers. A sensor could be designed by synthetically linking the this compound moiety to a fluorescent group (a fluorophore). In the absence of an analyte, the nitro group might quench the fluorescence. If the binding of an analyte to a specific receptor site on the sensor molecule disrupts this quenching mechanism, a "turn-on" fluorescent signal would be generated.

Furthermore, the donor-π-acceptor (D-π-A) nature of the molecule (with the amino group as the donor and the nitro group as the acceptor) is a foundational concept in the design of solvatochromic and electrochromic dyes, which change color in response to solvent polarity or an applied electric field. By incorporating a specific binding site, this property could be harnessed for analyte detection. While direct application as a sensor has not been reported, its potential as a signaling subunit in a more complex sensor assembly remains a viable area for research exploration.

Advanced Research Applications of this compound in Chemical Sciences (Non-Clinical)

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research detailing the use of the chemical compound This compound in the advanced research applications outlined in the requested article structure. Searches for mechanistic studies in biochemical research, its application as a chemical probe for enzyme-substrate interactions, and investigations into its molecular interactions with biomolecules at a fundamental, non-clinical level did not yield any relevant results.

The available information on compounds with similar structural motifs, such as nitroaromatic and nitrobenzyl derivatives, is broad. For instance, nitroaromatic compounds are known to be substrates for various nitroreductases, which catalyze their reduction to the corresponding amines. nih.govresearchgate.netresearchgate.net These enzymes are studied for their roles in bioremediation and biocatalysis. nih.govresearchgate.net Additionally, the o-nitrobenzyl group is a well-established photolabile protecting group in organic synthesis and chemical biology, allowing for the light-induced release of biologically active molecules. acs.orgacs.orgupenn.edu However, this body of research does not specifically mention or implicate the use of this compound in such studies.

Without specific data on its interaction with enzymes or other biomolecules, any discussion on its role as a chemical probe or in mechanistic studies would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables or detailed research findings, as requested, is not possible in the absence of published research.

Therefore, this article cannot be generated as per the provided outline due to the lack of specific scientific information on the advanced research applications of this compound in the specified areas of non-clinical chemical sciences.

Future Research Directions and Emerging Areas

Development of Novel Green Synthetic Routes

The conventional synthesis of nitroaromatic compounds and their derivatives often involves harsh reaction conditions and the use of hazardous reagents. A significant area of future research will be the development of environmentally benign synthetic pathways to 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol and its derivatives. One promising approach involves the use of indium metal in aqueous ethanol (B145695) for the selective reduction of the nitro group to an amine. orgsyn.org This method has been successfully applied to a range of aromatic nitro compounds, offering high yields and selectivity while avoiding harsh acidic conditions and toxic heavy metals. orgsyn.org

Another avenue for green synthesis could be the adaptation of methods used for similar structures, such as the synthesis of 2-((2-Nitrophenyl)amino)ethanol from 1-chloro-2-nitrobenzene (B146284) and 2-aminoethanol in n-butanol. Future work could focus on replacing traditional solvents with greener alternatives like ionic liquids or deep eutectic solvents.

A potential green synthetic route could also involve the catalytic hydrogenation of the nitro group in the presence of a palladium-carbon catalyst, using a hydrogen donor other than gaseous hydrogen, which presents safety and handling challenges. google.com This approach has been demonstrated for the synthesis of related aminophenyl ethanol derivatives and is amenable to industrial-scale production. google.com

Reagent/CatalystSolvent SystemPotential Advantage
Indium PowderAqueous EthanolEnvironmentally friendly, high selectivity, avoids harsh acids orgsyn.org
Pd/CMethanolMild reaction conditions, simple operation, avoids gaseous hydrogen google.com
n-Butanol-Established solvent for similar reactions, potential for replacement with greener alternatives

Exploration of Asymmetric Synthesis for Chiral Analogues

The presence of a stereocenter at the carbon atom bearing the hydroxyl group in derivatives of this compound opens the door to the synthesis of chiral analogues. 1,2-amino alcohols are a critical class of compounds in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal-catalyzed reactions. nih.govacs.org

Future research could focus on the asymmetric reduction of a corresponding ketone precursor to introduce chirality at the alcohol center. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has emerged as a green and efficient method for producing chiral 1,2-amino alcohols with high enantioselectivity. acs.org This strategy avoids the need for protecting groups on the amine, simplifying the synthetic sequence. acs.org

The Betti reaction, a three-component condensation, offers another pathway to chiral aminobenzylnaphthols and related structures. mdpi.com By employing a chiral amine in a modified Betti reaction, it may be possible to synthesize diastereomerically enriched analogues of this compound.

Integration into Advanced Supramolecular Systems

The functional groups within this compound—a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (nitro group and tertiary amine), and an aromatic ring capable of π-π stacking—make it an excellent candidate for incorporation into supramolecular assemblies.

Future studies could investigate the self-assembly of this molecule or its derivatives into higher-order structures such as gels, liquid crystals, or molecular cages. The nitro group, in particular, can act as a recognition site for specific guest molecules, paving the way for the development of novel sensors or responsive materials. The amino derivative, obtained through the reduction of the nitro group, would offer a different set of non-covalent interactions, enabling the construction of pH-responsive supramolecular systems.

Interdisciplinary Research with Theoretical Chemistry and Materials Science

The interplay between experimental work and theoretical calculations will be crucial for unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbitals, and reactivity of the molecule. This can help in predicting its behavior in different chemical environments and in designing new derivatives with tailored properties.

In materials science, this compound and its polymers could be explored for applications in nonlinear optics, a field where organic chromophores with donor-acceptor structures are of great interest. sigmaaldrich.com The ethylamino group can act as an electron donor and the nitrobenzyl group as an electron acceptor, a classic push-pull system that can give rise to a large second-order nonlinear optical response. sigmaaldrich.com

Application of Machine Learning in Predicting Reactivity and Properties

The use of machine learning (ML) is rapidly becoming an indispensable tool in chemical research. nih.gov ML models can be trained on existing chemical data to predict a wide range of properties for new molecules, including reactivity, solubility, and spectral characteristics. chemrxiv.orgresearchgate.netnih.gov

For this compound, future research could leverage ML to:

Predict reaction outcomes: Develop models to predict the yield and selectivity of various synthetic transformations, aiding in the optimization of reaction conditions. rsc.org

Estimate physicochemical properties: Use quantitative structure-property relationship (QSPR) models to predict properties like boiling point, vapor pressure, and lipophilicity, which are crucial for designing applications.

Screen for potential biological activity: While outside the direct scope of this article, ML models trained on large bioactivity datasets could offer preliminary insights into the potential pharmacological relevance of its derivatives.

Machine Learning ApplicationPotential Impact on Research
Reaction Outcome PredictionAccelerated optimization of synthetic routes rsc.org
Physicochemical Property EstimationEfficient design of materials with desired properties nih.gov
Virtual ScreeningPrioritization of derivatives for further investigation

Q & A

What synthetic methodologies are optimal for preparing 2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol, and what critical parameters influence yield and purity?

Answer:
The compound can be synthesized via nucleophilic substitution. A modified procedure involves reacting 1-chloro-4-nitrobenzene with 2-(2-hydroxy-ethylamino)-ethanol at 393 K for 10 hours, followed by recrystallization from ethanol (yield: 51%) . Key parameters include:

  • Temperature control : Prolonged heating at 393 K ensures complete substitution.
  • Solvent selection : Ethanol aids in recrystallization, improving purity.
  • Catalyst use : Pd/C and HCOONH₄ facilitate nitro-group reduction in subsequent steps .
StepReagents/ConditionsYieldPurification Method
11-chloro-4-nitrobenzene, 2-(2-hydroxy-ethylamino)-ethanol, 393 K51%Recrystallization (ethanol)
2HCOONH₄, Pd/C, MeOH95%Filtration, evaporation

Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • 1H-NMR : Confirms proton environments (e.g., aromatic protons at δ 6.78–7.83, CH=N at δ 8.50) .
  • IR spectroscopy : Identifies functional groups (e.g., -OH stretch ~3300 cm⁻¹, nitro-group absorption ~1520 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., planar O1/C1–C7/N1/C18 fragment) .
  • Elemental analysis : Validates empirical formula (e.g., C₁₈H₂₂N₂O₃) .

How can researchers assess the antibacterial activity of this compound, and what model organisms are appropriate?

Answer:
Adopt the agar diffusion assay (as used for structurally similar Schiff bases):

  • Test organisms : Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Vibrio qinghaiensis (Q67) .
  • Method : Prepare compound dilutions in DMSO, apply to agar plates, and measure inhibition zones after 24–48 hours.
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks.

How can low yields during synthesis be addressed, and what purification strategies improve scalability?

Answer:

  • Optimize stoichiometry : Excess 2-(2-hydroxy-ethylamino)-ethanol (1.2–1.5 eq) drives reaction completion .
  • Alternative solvents : Use DMF or DMSO to enhance solubility of intermediates.
  • Chromatographic purification : Silica gel column chromatography (ethyl acetate:hexane, 3:7) resolves byproducts .

What insights does crystallography provide into the compound’s molecular interactions and stability?

Answer:
X-ray data reveal:

  • Hydrogen bonding : O–H···N and O–H···O interactions stabilize crystal packing (e.g., O1–H7···N2: 2.76 Å) .
  • Planar geometry : The CH=N group and aromatic rings adopt coplanar arrangements, enhancing π-π stacking.
  • Thermal stability : High melting point (402 K) correlates with strong intermolecular forces .

How can researchers investigate the compound’s mechanism of action using biophysical techniques?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to bacterial enzymes (e.g., dihydrofolate reductase).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : Predict interaction sites using software like AutoDock Vina (e.g., nitro-group interactions with active-site residues) .

How should contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

  • Variable temperature NMR : Identify dynamic effects (e.g., rotational barriers in CH=N bonds).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons at δ 7.83 vs. 6.78) .
  • Comparative analysis : Cross-reference with crystallographic data to validate proton environments .

What thermodynamic properties are critical for storage and formulation?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>402 K) .
  • DSC : Measure glass transition (Tg) and melting points for polymorph identification.
  • Hygroscopicity testing : Store under inert gas if moisture-sensitive (e.g., nitro-group hydrolysis risk).

How does structural modification (e.g., substituent variation) impact biological activity?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., -CH₃) improve membrane penetration (compare with 2-amino-2-(4-methylphenyl)ethanol) .

How do hydrogen-bonding networks influence solubility and bioavailability?

Answer:

  • Solubility : Strong O–H···N bonds reduce aqueous solubility; use co-solvents (e.g., PEG 400) .
  • Bioavailability : Hydrogen bonding with serum albumin (via ITC) affects plasma half-life .

Retrosynthesis Analysis

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2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol
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2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.